molecular formula C12H14F2O3 B2689021 Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate CAS No. 152123-58-5

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate

Cat. No.: B2689021
CAS No.: 152123-58-5
M. Wt: 244.238
InChI Key: ILFQGBWKIKNCCJ-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate is a chemical compound with the molecular formula C12H14F2O3 and a molecular weight of 244.24 g/mol It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a phenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate typically involves the reaction of ethyl acetoacetate with difluorobenzene in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the difluorobenzene acts as the electrophile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate is unique due to the presence of the difluoro group, which imparts distinct chemical properties such as increased stability and reactivity compared to non-fluorinated analogs .

Properties

IUPAC Name

ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3/c1-3-17-10(15)12(13,14)11(2,16)9-7-5-4-6-8-9/h4-8,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFQGBWKIKNCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C1=CC=CC=C1)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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